2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. This compound is of interest due to its potential use in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroacetophenone and 4-fluoro-3-(trifluoromethyl)aniline.
Acylation Reaction: The key step involves the acylation of 4-fluoro-3-(trifluoromethyl)aniline with 4-fluoroacetophenone in the presence of a suitable acylating agent such as acetic anhydride or acetyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-100°C. A catalyst like pyridine or triethylamine may be used to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Pyridine, triethylamine.
Solvents: Acetone, dichloromethane, ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceuticals, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as fluorinated polymers and coatings. Its chemical stability and resistance to degradation make it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-N-phenylacetamide
- 2-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
- 2-(4-bromophenyl)-N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide exhibits unique properties due to the presence of multiple fluorine atoms. These fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The trifluoromethyl group, in particular, enhances lipophilicity and metabolic stability, making this compound distinct from its analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO/c16-10-3-1-9(2-4-10)7-14(22)21-11-5-6-13(17)12(8-11)15(18,19)20/h1-6,8H,7H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDGQHOTTIVWCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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